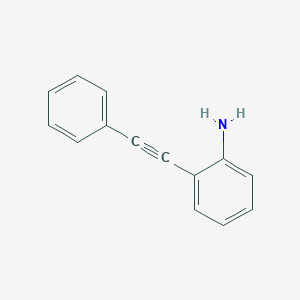

2-(2-Phenylethynyl)aniline

Overview

Description

Molecular Formula: C₁₄H₁₁N Average Mass: 193.249 g/mol Monoisotopic Mass: 193.089149 g/mol IUPAC Name: 2-(Phenylethynyl)aniline CAS Number: 13141-38-3 Key Identifiers: ChemSpider ID 1020510, MFCD00168849 .

Synthesis: 2-(2-Phenylethynyl)aniline is synthesized via a Sonogashira cross-coupling reaction between 2-iodoaniline and phenylacetylene using [PdCl₂(PPh₃)₂] as a catalyst and CuI as a co-catalyst, yielding the product in nearly quantitative yields .

Preparation Methods

Catalytic Coupling Methods for 2-(2-Phenylethynyl)aniline Synthesis

Sonogashira Coupling: Conventional Approaches

The Sonogashira reaction remains the most widely employed method for synthesizing this compound. A representative procedure involves coupling 2-iodoaniline with phenylacetylene using Pd(PPh₃)₂Cl₂ (2.5 mol%) and CuI (5 mol%) in triethylamine at room temperature for 2 hours, yielding 87% after column chromatography . Key parameters include:

-

Catalyst System : PdCl₂(PPh₃)₂/CuI (1:2 molar ratio)

-

Solvent : Triethylamine (dual role as base and solvent)

-

Temperature : Ambient (20–25°C)

-

Yield : 82–90% for arylacetylenes with electron-donating substituents

A comparative study using PdCl₂(PPh₃)₂ (1 mol%) in tetrahydrofuran (THF) at 60°C for 6 hours achieved 80% yield for cyano-substituted derivatives, highlighting the solvent’s impact on reactivity .

Copper-Free Sonogashira Protocols

Recent advancements eliminate copper co-catalysts to reduce toxicity and side reactions. A room-temperature protocol employs Pd(CH₃CN)₂Cl₂ (0.5 mol%) with cataCXium A (1 mol%) in 2-methyltetrahydrofuran (2-MeTHF), achieving 85% yield within 24 hours . Advantages include:

-

Green Solvent : 2-MeTHF (renewable, low toxicity)

-

Oxygen Tolerance : Reactions proceed under aerobic conditions

-

Functional Group Compatibility : Tolerates nitro (–NO₂) and trifluoromethyl (–CF₃) groups

Mechanochemical Synthesis

Ball-milling techniques offer solvent-free routes. Combining 2-iodoaniline, phenylacetylene, PdCl₂ (1 mol%), and ZnBr₂ (1 equiv) in a steel milling jar at 800 rpm for 30 minutes yields 78% product after ethyl acetate extraction . Key benefits:

-

Reaction Time : 30 minutes vs. 2–24 hours for solution-phase methods

-

Purification Simplicity : Minimal column chromatography required

Alternative Synthetic Strategies

Oxidative Cyclization Precursor Synthesis

Silver-catalyzed oxidative cyclization of 2-alkynylanilines with oxone (KHSO₅) in acetonitrile/water (1:1) at 60°C produces benzisoxazoles but also isolates this compound as an intermediate in 54% yield . Conditions:

-

Catalyst : AgNO₃ (10 mol%)

-

Oxidant : Oxone (2 equiv)

-

Limitation : Competes with overoxidation to carbonyl derivatives

Bromide-Mediated Alkyne Transfer

Aryl bromides react with 2-ethynylaniline derivatives via Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in toluene at 110°C, yielding 75–82% for electron-deficient substrates . Notable features:

-

Substrate Scope : Compatible with pyridinyl and nitrile-containing bromides

-

Side Products : Dimerization to 2-(2-aminophenyl)quinolines at >100°C

Workup and Purification Techniques

Chromatographic Methods

Silica gel chromatography with hexane/ethyl acetate (90:10 to 98:2) is standard for isolating this compound. NMR-guided fractionation resolves challenges from residual triethylamine or Pd complexes .

Recrystallization Optimization

Recrystallization from n-hexane at –20°C produces yellowish needles with >99% purity (mp 87–88°C), as confirmed by DSC . Mixed solvents (hexane/CH₂Cl₂, 3:1) improve recovery for gram-scale syntheses .

Analytical Characterization Data

Spectroscopic Profiles

¹H NMR (CDCl₃, 400 MHz): δ 7.44–7.67 (m, 2H), 7.19–7.44 (m, 4H), 7.03–7.19 (m, 1H), 6.63–6.93 (m, 2H), 5.00 (br s, 2H) .

IR (KBr): 3459 cm⁻¹ (N–H stretch), 2206 cm⁻¹ (C≡C) .

Crystallographic Data

Single-crystal X-ray diffraction (CCDC 2050001) confirms planar geometry with C≡C bond length of 1.198 Å and N–H···π interactions stabilizing the solid-state structure .

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethynyl)aniline undergoes various chemical reactions, including:

Hydroamination: This reaction involves the addition of an amine group to the alkyne moiety, leading to the formation of indole derivatives.

Carbon Dioxide Incorporation: The reaction with carbon dioxide in the presence of silver-containing catalysts can yield benzoxazine-2-one or 4-hydroxyquinoline-2(1H)-one, depending on the reaction conditions.

Common Reagents and Conditions

Hydroamination: Catalysts such as gold nanoparticles or rhodium complexes are commonly used.

Carbon Dioxide Incorporation: Silver-containing catalysts and bases are used, with the reaction conditions varying based on the desired product.

Major Products

Hydroamination: The major product is 2-phenylindole.

Carbon Dioxide Incorporation: The major products are benzoxazine-2-one and 4-hydroxyquinoline-2(1H)-one.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHN

- Molecular Weight : 197.27 g/mol

- IUPAC Name : 2-(2-phenylethyl)aniline

- CAS Number : 5697-85-8

The compound features a phenyl group attached to an ethynyl group and an aniline moiety, providing unique reactivity that is exploited in various synthetic pathways.

Building Block for Heterocycles

2-(2-Phenylethynyl)aniline serves as a precursor for synthesizing complex heterocyclic compounds. Its derivatives can be utilized in Brønsted acid-catalyzed reactions to produce various quinoline derivatives. For instance, the regioselective dimerization of this compound leads to the formation of 2-(2-aminophenyl)quinoline with yields reaching up to 70% under optimized conditions .

Synthesis of Pharmaceuticals

The compound has gained attention for its potential in synthesizing pharmaceutical agents due to its biological activities, including anticancer and anti-neurodegenerative properties. The ability to control product selectivity through reaction conditions allows for the efficient production of target molecules with minimal waste .

Case Study 1: Brønsted Acid-Mediated Reactions

A study focused on the reactivity of this compound demonstrated its effectiveness in Brønsted acid-mediated reactions. The research highlighted how varying the acid and solvent conditions could direct the selectivity towards desired products, such as quinolines and indoles. For example, using p-TsOH·H₂O favored the formation of specific dimerization products, showcasing the compound's versatility .

| Reaction Conditions | Product Yield (%) | Major Product |

|---|---|---|

| p-TsOH·H₂O in EtOH at 80 °C | 70 | 2-(2-aminophenyl)quinoline |

| Methanesulfonic acid in Toluene | 53 | Mixture of quinolines |

| TfOH in DCE | Moderate (54) | 2-phenylindole |

Case Study 2: Pharmaceutical Development

The synthesis of novel anticancer agents has been explored using derivatives of this compound. Researchers have reported successful modifications leading to compounds with enhanced biological activity against cancer cell lines, emphasizing the importance of this building block in drug discovery .

Material Science Applications

In addition to its synthetic utility, this compound has potential applications in materials science. Its derivatives can be incorporated into polymers or used as dyes due to their structural properties. The ability to modify the aniline moiety allows for tuning the optical and electronic properties of resultant materials.

Mechanism of Action

The mechanism of action for 2-(2-Phenylethynyl)aniline in hydroamination involves the activation of the alkyne moiety by the catalyst, followed by nucleophilic attack by the amine group. This leads to the formation of an intermediate, which undergoes cyclization to yield the indole product. The molecular targets and pathways involved are primarily related to the catalytic activity of the metal nanoparticles or complexes used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Key Research Findings

Catalytic Selectivity : Ruthenium catalysts (e.g., Ru₃(CO)₁₂) enable E-selective semihydrogenation of this compound to (E)-2-styrylaniline, achieving >99:1 E/Z ratios under optimized conditions .

Substituent Effects : Methyl substitution at the 4-position (4-Methyl-2-(2-phenylethynyl)aniline) enhances thermal stability but reduces solubility in polar solvents .

Electronic Modulation : N,N-Dimethylation suppresses electrophilic cyclization unless iodide additives (n-Bu₄NI) are used, highlighting electronic control in reaction pathways .

Biological Activity

2-(2-Phenylethynyl)aniline is an organic compound characterized by its unique structure, which includes a phenylethynyl group attached to an aniline backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on various research findings.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with phenylethynyl groups can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |

| This compound | PC-3 (prostate cancer) | 8.3 | Cell cycle arrest |

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential against various bacterial strains. Preliminary findings suggest that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Anticancer Properties : A recent study published in Bioorganic & Medicinal Chemistry Letters explored the structure-activity relationship (SAR) of phenylethynyl anilines. The results indicated that modifications at the para position of the aniline moiety significantly enhanced anticancer activity against MCF-7 cells .

- Anti-inflammatory Mechanism : Another study investigated the anti-inflammatory mechanisms of phenylethynyl derivatives in a murine model of arthritis. The results showed a marked reduction in paw swelling and joint inflammation, correlating with decreased levels of inflammatory markers .

- Antimicrobial Efficacy : A comparative analysis published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various phenylethynyl compounds, including this compound. The study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Q & A

Q. Basic: What are the primary synthetic routes for 2-(2-phenylethynyl)aniline, and how are reaction conditions optimized?

The compound is typically synthesized via Sonogashira coupling between 2-iodoaniline and phenylacetylene using a palladium catalyst (e.g., Pd(PPh₃)₄) under mild conditions (room temperature, triethylamine base) . Optimizing catalyst loading (1–5 mol%), solvent polarity (e.g., THF or DMF), and reaction time (4–12 hours) enhances yields (>90%). Continuous flow reactors improve scalability by reducing side reactions and enabling rapid heat dissipation .

Q. Basic: What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR spectroscopy : Identifies aromatic protons (δ 6.5–7.5 ppm) and alkyne protons (disappear after cyclization) .

- Mass spectrometry (HRMS) : Confirms molecular weight (193.24 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves structural features like bond angles in the ethynyl-aniline moiety .

Q. Basic: What biological activities have been reported for this compound?

Derivatives exhibit anticancer activity (e.g., IC₅₀ = 8.3–10.5 µM against prostate/breast cancer cells via apoptosis induction) and anti-inflammatory effects (TNF-α/IL-6 inhibition). Antimicrobial activity against S. aureus and E. coli (MIC = 50–100 µg/mL) is also documented .

Q. Advanced: How do transition-metal catalysts influence the regioselectivity of hydroamination reactions involving this compound?

- Rhodium catalysts (e.g., [Rh(CO)₂Cl]₂ with mesBIAN ligands) favor intramolecular hydroamination , yielding 2-phenylindole (>95% selectivity) via alkyne activation and nucleophilic amine attack .

- Gold nanoparticles (AuNPs) enable heterogeneous catalysis, achieving comparable yields (85–90%) under milder conditions (50°C vs. 80°C for Rh) .

- Iridium complexes (e.g., [IrCp*Cl₂]₂) promote tandem reactions with acetone, forming N-vinylindoles instead of indoles, demonstrating solvent-dependent selectivity .

Q. Advanced: How can reaction conditions be tuned to control product selectivity in carbon dioxide incorporation?

- Silver catalysts (Ag₂O) with CO₂ pressure (1–5 atm) yield benzoxazine-2-one (70% yield) in polar solvents (DMF) .

- Base additives (e.g., DBU) shift selectivity toward 4-hydroxyquinoline-2(1H)-one (55% yield) via deprotonation-driven cyclization .

Q. Advanced: What mechanistic insights explain the E-selectivity in Ni-catalyzed semihydrogenation of this compound?

Ni(0) complexes (e.g., Ni(cod)₂) with H₂ (1 atm) selectively reduce the alkyne to a trans-alkene (E:Z > 99:1) via a σ-alkyne-Ni intermediate. Steric hindrance from the ortho-aniline group disfavors cis-addition, ensuring E-selectivity .

Q. Advanced: How do structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Para-substitution on the aniline ring (e.g., -NO₂, -CF₃) enhances anticancer activity by increasing electron-withdrawing effects and membrane permeability .

- Ethynyl group modification (e.g., replacing phenyl with heteroaromatics) improves anti-inflammatory potency by modulating cytokine binding .

Q. Advanced: What high-throughput methods are used to screen catalytic systems for this compound’s transformations?

- UV-Vis/PARAFAC analysis : Tracks reaction progress in real-time using absorbance changes (λ = 300–400 nm for indole formation) .

- Microreactor arrays : Test 96 catalysts simultaneously under varying temperatures/pressures, identifying optimal conditions in <24 hours .

Q. Advanced: How does solvent choice impact the efficiency of Brønsted acid-mediated dimerization?

- Ethanol with p-TsOH·H₂O yields 2-(2-aminophenyl)quinoline (70% yield) via protonation-driven cyclization .

- Dichloroethane (DCE) with TfOH favors 2-phenylindole (54% yield) due to increased acid strength and reduced solvent coordination .

Q. Advanced: What in vivo models validate the anti-inflammatory potential of derivatives?

- Murine arthritis models : Derivatives reduce paw swelling (40–60%) by suppressing IL-6/TNF-α in synovial fluid .

- Zebrafish inflammation assays : Quantify neutrophil migration inhibition (IC₅₀ = 15–20 µM) using fluorescence microscopy .

Properties

IUPAC Name |

2-(2-phenylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDTZZOSIAUOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13141-38-3 | |

| Record name | 2-(2-phenylethynyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.